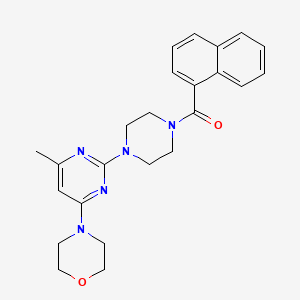
(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a morpholinopyrimidine moiety with a piperazine ring and a naphthalene group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This is followed by the introduction of the piperazine ring and the naphthalene group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or the inhibition of cancer cell proliferation. Molecular docking studies have shown that this compound can form hydrophobic interactions and hydrogen bonds with its targets, enhancing its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 4-((4-(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholin-4-yl)methyl)phenol
Uniqueness
Compared to similar compounds, (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone stands out due to its unique combination of structural features. The presence of the naphthalene group, in particular, may enhance its hydrophobic interactions and binding affinity with molecular targets, making it a more potent and selective compound for various applications .
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H27N5O2/c1-18-17-22(27-13-15-31-16-14-27)26-24(25-18)29-11-9-28(10-12-29)23(30)21-8-4-6-19-5-2-3-7-20(19)21/h2-8,17H,9-16H2,1H3 |
InChI Key |
NICXVFAODAVHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-ethoxybenzamide](/img/structure/B11250392.png)
![N-(2-ethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11250398.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11250402.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B11250411.png)
![N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11250415.png)
![4-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250419.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-propylacetamide](/img/structure/B11250423.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11250429.png)
![3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250437.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxyphenyl)propanamide](/img/structure/B11250445.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11250451.png)
![ethyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11250453.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11250466.png)
![N-(5-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250472.png)
